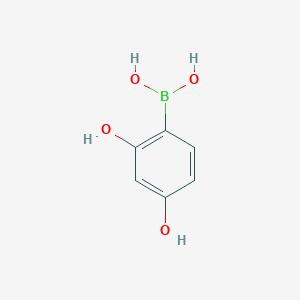

2,4-Dihydroxyphenylboronicacid

Description

Historical Context of Arylboronic Acid Chemistry

The journey of boronic acid chemistry began in 1860 when Edward Frankland reported the first synthesis and isolation of a boronic acid. wikipedia.org He prepared ethylboronic acid through a two-step process involving the reaction of diethylzinc (B1219324) with triethyl borate (B1201080), followed by air oxidation. wikipedia.orgwiley-vch.de For many years, these compounds were considered chemical peculiarities with limited practical use. wiley-vch.de Early synthetic methods often involved the use of Grignard reagents with boron trihalides or alkyl borates to form the crucial carbon-boron bond. wordpress.comchemicalbook.com Other approaches included electrophilic trapping of arylmetal intermediates with borate esters at low temperatures and the transmetallation of arylsilanes or stannanes. chemicalbook.comnih.gov

The status of boronic acids underwent a dramatic shift in the latter half of the 20th century. A pivotal moment came in 1979 with the discovery of the palladium-catalyzed cross-coupling reaction between organoboron compounds and organohalides by Akira Suzuki. wikipedia.org This reaction, now famously known as the Suzuki coupling (or Suzuki-Miyaura reaction), proved to be a robust and highly versatile method for forming carbon-carbon bonds. wiley-vch.dewikipedia.org The development was so significant that it earned Suzuki a share of the 2010 Nobel Prize in Chemistry. wikipedia.org The Suzuki reaction's wide functional group tolerance and the general stability and low toxicity of boronic acids propelled them to the forefront of organic synthesis, where they became essential building blocks for creating complex molecules, including pharmaceuticals and advanced materials. nih.govwikipedia.orgnih.gov

| Key Historical Developments in Arylboronic Acid Chemistry | | :--- | :--- | | 1860 | Edward Frankland reports the first synthesis of a boronic acid (ethylboronic acid). wikipedia.orgwiley-vch.de | | Early 1900s | Development of synthetic methods using Grignard reagents and electrophilic borates. wordpress.comchemicalbook.com | | 1979 | Akira Suzuki publishes his work on the palladium-catalyzed cross-coupling of boronic acids with organohalides. wiley-vch.dewikipedia.org | | 1998 | The Chan-Lam coupling is reported, expanding the use of boronic acids to form carbon-nitrogen and carbon-oxygen bonds. nih.gov | | 2010 | Akira Suzuki is awarded the Nobel Prize in Chemistry for his work on palladium-catalyzed cross-coupling reactions. wikipedia.org |

Significance of Dihydroxyphenylboronic Acid Architectures in Contemporary Chemical Research

The 2,4-Dihydroxyphenylboronic acid molecule is an organoboron compound featuring a boronic acid functional group [-B(OH)₂] and two hydroxyl (-OH) groups attached to a phenyl ring. This specific arrangement of functional groups imparts unique properties that make it a valuable reagent in contemporary research.

The presence of the boronic acid group makes the compound a key participant in Suzuki coupling reactions, a cornerstone of modern organic synthesis for creating biaryl structures and other complex carbon frameworks. chemicalbook.comcymitquimica.com Furthermore, the two hydroxyl groups on the aromatic ring enhance the compound's reactivity and its solubility in polar solvents. cymitquimica.com

A defining feature of boronic acids, and one that is particularly relevant for dihydroxy-substituted structures, is their ability to form reversible covalent bonds with compounds containing cis-diol functionalities (1,2-diols). wikipedia.orgmdpi.com This interaction forms stable five- or six-membered cyclic esters. This unique binding capability is the foundation for the use of dihydroxyphenylboronic acids in the development of molecular sensors designed for the specific recognition of saccharides, glycoproteins, and other biologically important molecules that contain diol groups. mdpi.comresearchgate.net The boronic acid moiety acts as a synthetic receptor, enabling the detection and capture of specific target molecules from complex mixtures. mdpi.comresearchgate.net

The compound's structure also makes it a versatile building block in materials science and medicinal chemistry. cymitquimica.com It can be immobilized on solid supports, such as superparamagnetic iron oxide nanoparticles, to create functional materials for specific applications like the selective capture of cis-diol-containing compounds. researchgate.netresearchgate.net

| Properties of 2,4-Dihydroxyphenylboronic acid | |

| CAS Number | 1312943-20-6 chemsrc.combldpharm.com |

| Molecular Formula | C₆H₇BO₄ bldpharm.com |

| Molecular Weight | 153.93 g/mol bldpharm.com |

| Appearance | Solid |

| Key Functional Groups | Boronic acid [-B(OH)₂], two hydroxyl groups [-OH] |

| Primary Reactivity | Suzuki cross-coupling, reversible ester formation with diols wikipedia.orgcymitquimica.com |

Scope and Emerging Research Trajectories Pertaining to Dihydroxyphenylboronic Acid

The unique characteristics of 2,4-Dihydroxyphenylboronic acid and related structures continue to drive research into new and innovative applications. Current and emerging research trajectories are expanding beyond traditional synthetic chemistry into interdisciplinary fields.

Advanced Sensors and Diagnostics: A major area of research focuses on refining boronic acid-based sensors for biological applications. Scientists are developing highly sensitive and selective electrochemical and fluorescent biosensors for detecting cis-diol-containing species like ribonucleic acids, glycoproteins, and even whole cells like bacteria. mdpi.com The goal is to create low-cost, real-time diagnostic tools for medical and environmental monitoring. mdpi.comresearchgate.net

Functional Materials and Nanotechnology: The ability of dihydroxyphenylboronic acid to be grafted onto surfaces is being exploited in materials science. Researchers are functionalizing various matrices, including magnetic nanoparticles and polymers, with these boronic acid derivatives. researchgate.netresearchgate.net These functionalized materials have potential uses in solid-phase extraction, the creation of hybrid organic-inorganic catalysts, and the development of "smart" materials that can respond to specific biological molecules. researchgate.net

Bioconjugation and Medicinal Chemistry: An exciting frontier is the incorporation of boronic acids into biomolecules to create new structures with novel biological functions. researchgate.netresearchgate.net For example, research has demonstrated the synthesis of boronic acid-labeled thymidine (B127349) triphosphate, which can be enzymatically incorporated into DNA. researchgate.net This opens up possibilities for developing new DNA-based aptamers for carbohydrate recognition and other applications in chemical biology. researchgate.net Boronic acid derivatives are also being investigated as a class of inhibitors for certain enzymes. wikipedia.orgnih.gov

Computational and Theoretical Chemistry: Modern computational methods, such as Density Functional Theory (DFT), are being employed to study the molecular structure, stability, and reactivity of dihydroxyphenylboronic acid derivatives. researchgate.netdergipark.org.trdntb.gov.ua These theoretical studies provide fundamental insights into the electronic properties and non-covalent interactions of the molecules, which helps in designing new compounds with tailored properties for specific applications. dergipark.org.trdntb.gov.ua

Properties

IUPAC Name |

(2,4-dihydroxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO4/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,8-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAAPBRMABUNZFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)O)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623221 | |

| Record name | (2,4-Dihydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312943-20-6 | |

| Record name | (2,4-Dihydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dihydroxyphenylboronic Acid Systems

Direct Boronation Strategies

Direct borylation involves the introduction of a boronic acid moiety onto a resorcinol (B1680541) (1,3-dihydroxybenzene) framework. These methods often contend with the acidic nature of the phenolic hydroxyl groups, which can interfere with highly basic or nucleophilic reagents.

Organometallic Approaches (e.g., Grignard Reagents, Organolithium Intermediates)

Organometallic reagents, such as Grignard and organolithium compounds, are powerful tools for forming carbon-boron bonds. sigmaaldrich.commasterorganicchemistry.com However, their high basicity and nucleophilicity require careful management when reacting with substrates bearing acidic protons, such as the hydroxyl groups in dihydroxybenzene derivatives.

Grignard Reagents: Grignard reagents (R-Mg-X) are typically formed by reacting an organic halide with magnesium metal. While versatile, their direct application to unprotected dihydroxyaryl halides is generally unfeasible due to the acidic phenolic protons, which would quench the Grignard reagent. A viable strategy involves protecting the hydroxyl groups before forming the organometallic species. Alternatively, specialized borylation procedures can be employed. One such method involves the reaction of a Grignard reagent with a boron donor like diisopropylaminoborane (B2863991) at low temperatures. clockss.orggoogle.com This traps the in situ formed Grignard reagent, and subsequent acid hydrolysis yields the desired boronic acid. clockss.org

Organolithium Intermediates: Organolithium reagents are among the most reactive organometallic compounds used in synthesis. sigmaaldrich.com They are commonly generated through either direct deprotonation (lithiation) or halogen-lithium exchange with an organolithium species like n-butyllithium. eolss.net The synthesis of 2,4-dihydroxyphenylboronic acid via this route would typically start from a protected 2,4-dihalophenol or a protected resorcinol derivative. The reaction is conducted at very low temperatures, often -78 °C, to control the high reactivity of the organolithium intermediate and prevent side reactions. okayama-u.ac.jp Once the aryllithium species is formed, it is treated with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic workup to hydrolyze the boronate ester to the final boronic acid.

The inherent instability of many organolithium intermediates presents a significant challenge in batch processing. okayama-u.ac.jp However, advancements in chemical engineering offer solutions.

Palladium-Catalyzed Borylation Protocols

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura-Ishiyama borylation, have become a cornerstone for the synthesis of arylboronic acids and their esters. beilstein-journals.org This methodology is prized for its broad substrate scope and high tolerance for various functional groups, which can be a significant advantage over traditional organometallic methods. nih.govnih.gov

The reaction typically involves coupling an aryl halide or triflate with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. nih.gov The choice of ligand for the palladium catalyst is crucial for an efficient reaction. A variety of phosphine (B1218219) ligands have been developed to suit different substrates. nih.govorganic-chemistry.org For instance, the use of bulky, electron-rich phosphine ligands like SPhos or XPhos often facilitates the borylation of challenging substrates, including aryl chlorides. nih.gov The reaction yields a boronate ester, which can be readily isolated or hydrolyzed to the corresponding boronic acid.

| Palladium Source | Ligand | Boron Reagent | Base | Substrate Type | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | B₂pin₂ | KOAc | Aryl Chlorides | nih.gov |

| Pd(dba)₂ | t-Bu-DPEphos | Pinacolborane | Triethylamine | Aryl Bromides/Chlorides | organic-chemistry.org |

| Pd(OAc)₂ | XPhos | (Me₂N)₂B-B(NMe₂)₂ | KOAc | Aryl Chlorides/Bromides | nih.gov |

Synthesis via Functional Group Interconversions on Phenolic Precursors

An alternative and often more practical approach to synthesizing 2,4-dihydroxyphenylboronic acid is through functional group interconversion (FGI). tgc.ac.inic.ac.uk This strategy begins with a commercially available or easily synthesized phenylboronic acid precursor that is subsequently modified to introduce the desired hydroxyl groups.

Demethylation of Alkoxyphenylboronic Acid Precursors

A highly effective route to 2,4-dihydroxyphenylboronic acid is the demethylation of its corresponding methoxy-protected precursor, 2,4-dimethoxyphenylboronic acid, which is commercially available. bldpharm.comsigmaaldrich.com This process involves cleaving the robust methyl-aryl ether bonds to reveal the free hydroxyl groups.

Several reagents are capable of effecting this transformation, though the choice of reagent is critical to avoid unwanted side reactions, particularly deboronation (cleavage of the C-B bond), which can occur under harsh acidic conditions. uib.no

Boron Tribromide (BBr₃): A powerful Lewis acid widely used for cleaving ethers. However, its high reactivity can sometimes lead to decomposition of the starting material or the product. d-nb.info

Boron Trichloride (BCl₃)/Tetrabutylammonium (B224687) Iodide (TBAI): This combination is often a milder and more selective system for demethylation, providing the desired dihydroxy product in higher yields with fewer side products compared to BBr₃. d-nb.info

Other Lewis Acids: Reagents such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃) can also be employed for demethylation reactions. google.com

| Reagent | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| BBr₃ | DCM, low temp to rt | Highly effective, powerful | Harsh, can cause decomposition/deboronation | d-nb.info |

| BCl₃ / TBAI | DCM, 0°C to rt | Milder, higher yields, less decomposition | Requires two components | d-nb.info |

| Acidic Protocols | Various | Can be effective | Risk of cleaving the boronic acid moiety | uib.no |

Strategic Hydroxyl Group Protection and Deprotection

To utilize synthetic routes that are incompatible with free hydroxyl groups, a protection-deprotection strategy is essential. libretexts.orgorganic-chemistry.org This involves temporarily masking the -OH groups on a resorcinol derivative with a protecting group that is stable to the planned reaction conditions but can be removed cleanly later in the synthetic sequence. organic-chemistry.org

Benzyl (B1604629) (Bn) Ethers: Introduced using benzyl bromide or chloride with a base. They are robust but can be readily removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), a mild method that often does not affect the boronic acid group. highfine.com

Silyl Ethers: Tert-butyldimethylsilyl (TBS) is a common choice. It is stable to many organometallic reagents but can be selectively cleaved using a fluoride (B91410) source like tetrabutylammonium fluoride (TBAF) or under specific acidic conditions. google.com

Alkoxyalkyl Ethers: Methoxymethyl (MOM) ethers are stable to bases and nucleophiles but are readily removed under acidic conditions. highfine.com

This strategy would involve:

Protection of the two hydroxyl groups of a starting material like resorcinol.

Introduction of the boron functionality via methods described in section 2.1 (e.g., lithiation followed by borylation, or palladium-catalyzed coupling).

Deprotection of the hydroxyl groups to yield 2,4-dihydroxyphenylboronic acid.

| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Reference |

|---|---|---|---|---|

| Benzyl | Bn | BnBr or BnCl, Base (e.g., K₂CO₃) | H₂, Pd/C (Hydrogenolysis) | highfine.com |

| p-Methoxybenzyl | PMB | PMBCl, Base | Acid (TFA) or Oxidative (DDQ) | highfine.com |

| tert-Butyldimethylsilyl | TBS | TBSCl, Imidazole | TBAF or Acid (e.g., AcOH, formic acid) | google.com |

| Methoxymethyl | MOM | MOMCl, Base (e.g., DIEA) | Acid (e.g., HCl, TFA) | highfine.com |

Advanced Synthetic Routes to Dihydroxyphenylboronic Acid Derivatives

Modern synthetic chemistry continues to evolve, offering novel and more efficient pathways for constructing complex molecules. These advanced routes often focus on improving safety, sustainability, and reaction efficiency.

Flow Chemistry: The use of microreactor or flow chemistry systems provides exceptional control over highly exothermic and rapid reactions involving unstable intermediates. okayama-u.ac.jp For the synthesis of boronic acids via organolithium intermediates, flow chemistry enables precise temperature control and rapid mixing. This minimizes the decomposition of the lithium species, significantly improving yields and safety, with some reactions achieving completion in a matter of seconds. okayama-u.ac.jp

Mechanochemistry: Palladium-catalyzed borylation reactions can be performed under solvent-free, solid-state conditions using ball milling. beilstein-journals.org This mechanochemical approach is a form of green chemistry, as it eliminates the need for large volumes of organic solvents. The reactions are often extremely fast, proceeding to high yields in minutes, and can be conducted in the open air without the need for inert atmosphere techniques. beilstein-journals.org

Novel Borylating Agents: Research into new boron sources aims to improve atom economy and efficiency. For example, tetrakis(dimethylamino)diboron (B157049) has been reported as a borylating agent in palladium-catalyzed reactions. As the synthetic precursor to more common reagents like B₂pin₂, its direct use represents a more atom-economical pathway. nih.gov

Synthesis of Amino-Dihydroxyphenylboronic Acid Conjugates

The conjugation of amino acids and their derivatives to dihydroxyphenylboronic acids can yield compounds with interesting biological activities. While direct literature on the synthesis of amino-conjugates specifically from 2,4-dihydroxyphenylboronic acid is scarce, established methodologies for related isomers, such as 3,4-dihydroxyphenylboronic acid, provide a blueprint for potential synthetic routes.

One common strategy involves the initial protection of the dihydroxy-phenylboronic acid, followed by coupling with an amino acid derivative, and subsequent deprotection. For instance, a method for synthesizing 2-(3,4-dihydroxyphenyl) quinazolinones involves the reaction of 3,4-dihydroxybenzaldehyde (B13553) with an amino-benzamide, followed by further transformations. nih.gov A similar approach could be envisioned starting from 2,4-dihydroxybenzaldehyde, which can be converted to the corresponding boronic acid.

A more general and versatile method for preparing α-aminoboronic acids involves introducing amino acid side chains as electrophiles. nih.gov This approach is particularly useful for functionalized side chains that are sensitive to strongly basic conditions often used in traditional boronic acid syntheses. The key steps typically involve the reaction of a stabilized carbanion of a (phenylthio)methane boronate with an electrophilic precursor of the desired amino acid side chain, followed by conversion of the phenylthio group to an amino group. This methodology could potentially be adapted for the synthesis of amino acid conjugates of 2,4-dihydroxyphenylboronic acid, provided a suitable starting material derived from 2,4-dihydroxyphenylboronic acid is used.

Theoretical studies on compounds like 1-amino-2-(3,4-dihydroxyphenyl) boronic acid (AHPEBA) highlight the interest in the chemical reactivity and stability of such conjugates. researchgate.net

Table 1: Potential Synthetic Strategies for Amino-2,4-Dihydroxyphenylboronic Acid Conjugates

| Strategy | Description | Key Intermediates/Reagents | Potential Challenges for 2,4-Isomer |

| Protection-Coupling-Deprotection | Protection of the hydroxyl and/or boronic acid groups, followed by coupling with an amino acid derivative and subsequent removal of protecting groups. | 2,4-Dihydroxybenzaldehyde, protecting group reagents, amino acid derivatives, coupling agents. | Regioselective protection and deprotection of the two non-equivalent hydroxyl groups. |

| Electrophilic Side Chain Introduction | Reaction of a stabilized boronate carbanion with an electrophilic amino acid side chain precursor. | (Phenylthio)methane boronate derived from 2,4-dihydroxyphenylboronic acid, electrophilic amino acid precursors. | Synthesis of the initial functionalized boronate from 2,4-dihydroxyphenylboronic acid. |

Preparation of Poly-Boronic Acid Architectures (e.g., Diboronic Acids)

The construction of molecules containing multiple boronic acid functionalities, such as diboronic acids, opens avenues for creating advanced materials and supramolecular assemblies. The synthesis of such architectures based on the 2,4-dihydroxyphenyl scaffold is not extensively reported, but general methods for preparing benzenediboronic acids can be adapted.

A reported synthesis of benzene-1,3- and 1,4-diboronic acids involves the reaction of the corresponding bis(trimethylstannyl)benzenes with borane (B79455) in tetrahydrofuran (B95107) (THF), followed by hydrolysis. acs.orgconicet.gov.ar This transmetalation approach offers high yields. To apply this to a 2,4-dihydroxy system, one would first need to synthesize the corresponding bis(trimethylstannyl) derivative of a protected 2,4-dihydroxybenzene. Subsequent oxidation of the resulting benzenediboronic acids with alkaline hydrogen peroxide can yield the corresponding dihydroxybenzenes, confirming the substitution pattern. acs.org

Another approach involves the conversion of phenols to aryldiethylphosphates, which can then react with sodium trimethylstannide to form arylpoly(trimethylstannyl) derivatives. These organotin compounds can subsequently be converted to the corresponding arylpolyboronic acids by reaction with borane in THF. researchgate.net This multi-step process provides a viable, albeit indirect, route to polyboronic acids from phenolic precursors.

Table 2: Proposed Route for the Synthesis of a Diboronic Acid from a 2,4-Dihydroxybenzene Derivative

| Step | Reaction | Starting Material | Reagent | Product |

| 1 | Protection | 2,4-Dihydroxybenzene derivative | Protecting group reagent | Protected 2,4-dihydroxybenzene |

| 2 | Stannylation | Protected 2,4-dihydroxybenzene | Sodium trimethylstannide | Bis(trimethylstannyl) derivative |

| 3 | Borylation | Bis(trimethylstannyl) derivative | Borane in THF | Diboronic acid derivative |

| 4 | Deprotection | Diboronic acid derivative | Deprotecting agent | 2,4-Dihydroxybenzenediboronic acid |

Chelate Derivative Synthesis

The hydroxyl groups in 2,4-dihydroxyphenylboronic acid, particularly the ortho-hydroxyl group relative to the boronic acid, can participate in the formation of chelate complexes with metal ions or other Lewis acidic centers. The synthesis of such derivatives is of interest for creating sensors and catalysts.

One example of chelate formation involves the complexation of lanthanide ions with N′-[1-(2,4-dihydroxyphenyl)ethylidene]isonicotinohydrazide. acs.org This ligand, synthesized from 2,4-dihydroxyacetophenone, demonstrates the ability of the 2,4-dihydroxyphenyl moiety to coordinate with metal ions. While this example does not directly involve the boronic acid group, it highlights the chelating potential of the dihydroxy-phenyl scaffold.

Furthermore, borinic acids, which are closely related to boronic acids, readily form stable chelate complexes with amino alcohols. mdpi.com The synthesis of borinic acid derivatives often involves the addition of organometallic reagents to boronic esters. The resulting borinic acids can then be purified by forming a chelate complex with an amino alcohol like ethanolamine. This strategy could potentially be extended to derivatives of 2,4-dihydroxyphenylboronic acid to create novel chelated structures.

Electrochemical Synthesis Modalities in Boronic Acid Chemistry

Electrochemical methods offer a green and often highly efficient alternative to traditional chemical synthesis. In the context of boronic acid chemistry, electrochemical approaches are being explored for both the synthesis of boronic acids themselves and their subsequent transformations.

While the direct electrochemical synthesis of 2,4-dihydroxyphenylboronic acid has not been specifically detailed, general electrochemical methods for the synthesis of boronic acids are well-established. An electrochemical approach for the synthesis of masked organoboronic acids, R-B(dan) (where dan is 1,8-diaminonaphthalene), has been developed. sioc-journal.cn This room-temperature method involves the reaction of boronic acids with 1,8-diaminonaphthalene (B57835) in an undivided cell and avoids the need for high temperatures or transition-metal catalysts. This technique could be applied to 2,4-dihydroxyphenylboronic acid to produce a stable, "masked" version that can be used in subsequent reactions.

Electrochemical methods are also employed for various organic reactions that could be relevant to the synthesis of derivatives of 2,4-dihydroxyphenylboronic acid. For instance, metal-free electrochemical cross-coupling of phenols and arenes has been reported, as well as electrochemical dehydrogenative cross-coupling reactions. frontiersin.org Furthermore, electrochemical oxidation of amino acids has been used to achieve decarboxylative C(sp3)-N coupling reactions. frontiersin.org These examples underscore the potential of electrochemistry in synthesizing complex molecules from simple precursors, which could be applied to the functionalization of the 2,4-dihydroxyphenylboronic acid scaffold.

Table 3: Overview of Relevant Electrochemical Syntheses

| Reaction Type | Description | Relevance to 2,4-Dihydroxyphenylboronic Acid | Reference |

| Masked Boronic Acid Synthesis | Electrochemical reaction of a boronic acid with 1,8-diaminonaphthalene to form a stable R-B(dan) derivative. | Could be used to protect and stabilize 2,4-dihydroxyphenylboronic acid for further reactions. | sioc-journal.cn |

| Cross-Coupling of Phenols | Metal-free electrochemical cross-coupling of phenols with arenes. | A potential method for C-C bond formation starting from a 2,4-dihydroxyphenyl precursor. | frontiersin.org |

| Decarboxylative C-N Coupling | Anodic oxidation of amino acids to form carbocations that are trapped by N-nucleophiles. | A potential route for synthesizing amino-derivatives of a 2,4-dihydroxyphenyl scaffold. | frontiersin.org |

Reactivity and Mechanistic Studies of Dihydroxyphenylboronic Acid Systems

Fundamental Reaction Pathways

The reactivity of 2,4-Dihydroxyphenylboronic acid is fundamentally governed by the unique properties of the boronic acid functional group, -B(OH)₂, and the influence of the dihydroxy-substituted phenyl ring. Its chemical behavior is characterized by reversible covalent interactions, esterification equilibria, and its inherent Lewis acidity.

A hallmark of boronic acids, including 2,4-Dihydroxyphenylboronic acid, is their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diols, particularly those with a cis-configuration. digitellinc.comcymitquimica.com This reaction leads to the formation of five- or six-membered cyclic boronate esters. This specific interaction forms the basis of their use in sensors and separation technologies for saccharides and other diol-containing biomolecules. cymitquimica.comnih.gov The formation of these boronate esters is a dynamic equilibrium process, and the stability of the resulting complex is influenced by several factors, including pH, the structure of the diol, and the electronic properties of the phenylboronic acid.

The mechanism involves the interaction of the trigonal planar boronic acid with the diol. In aqueous solution, the boronic acid exists in equilibrium with its anionic tetrahedral boronate form, B(OH)₃⁻. nih.gov The reaction with the diol can proceed through either the neutral boronic acid or the anionic boronate, with the latter generally showing enhanced reactivity. The presence of two hydroxyl groups on the phenyl ring of 2,4-Dihydroxyphenylboronic acid can influence the Lewis acidity of the boron center and, consequently, the equilibrium of the esterification reaction.

The general reaction can be represented as follows:

R-B(OH)₂ + HO-R'-OH ⇌ R-B(O-R'-O) + 2H₂O

Interactive Data Table: Factors Influencing cis-Diol Recognition

| Factor | Description |

| pH | The equilibrium between the neutral boronic acid and the more reactive anionic boronate is pH-dependent. Higher pH generally favors the formation of the boronate ester. |

| Diol Structure | The stereochemistry of the diol is crucial. cis-Diols form more stable cyclic esters than trans-diols due to more favorable ring strain in the product. |

| Substituents on Phenyl Ring | Electron-withdrawing groups on the phenyl ring increase the Lewis acidity of the boron atom, generally leading to stronger binding with diols. The hydroxyl groups on 2,4-Dihydroxyphenylboronic acid are electron-donating by resonance but electron-withdrawing by induction, leading to a complex electronic effect. |

The formation of boronate esters from 2,4-Dihydroxyphenylboronic acid and diols is a classic example of an esterification reaction. This equilibrium can be shifted by changing the reaction conditions, such as the concentration of reactants or the removal of water.

Transesterification, the exchange of the diol component in a boronate ester, is also a key equilibrium process. This allows for the dynamic exchange of diol binding partners, a property that is exploited in dynamic covalent chemistry and self-healing materials. researchgate.net The equilibrium position is determined by the relative stabilities of the competing boronate esters, which in turn depends on the affinity of the boronic acid for the different diols.

The boron atom in 2,4-Dihydroxyphenylboronic acid possesses a vacant p-orbital, making it a Lewis acid, an electron pair acceptor. dorthonion.comlibretexts.org This Lewis acidity is central to its reactivity, particularly its interaction with nucleophiles like diols and other Lewis bases. libretexts.org In aqueous solution, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form upon reaction with a Lewis base such as a hydroxide (B78521) ion. nih.gov

The coordination chemistry of boron in this molecule is typically characterized by a coordination number of 3 in the free acid and 4 in the boronate ester or adducts with other Lewis bases. bohrium.com The ability to switch between these coordination states is fundamental to its reversible binding properties.

Esterification and Transesterification Equilibria

Oxidative Stability and Deboronation Mechanisms

A significant challenge in the application of phenylboronic acids, including 2,4-Dihydroxyphenylboronic acid, is their susceptibility to oxidative degradation, which leads to deboronation—the cleavage of the carbon-boron bond. digitellinc.com

Phenylboronic acids can be oxidized by various reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). nih.govnih.govmdpi.com This oxidative cleavage results in the formation of a phenol (B47542) and boric acid, a process known as deboronation. nih.gov The degradation is often more pronounced at physiological pH. nih.gov The mechanism is believed to involve the attack of the ROS on the boronate species, leading to the cleavage of the C-B bond. nih.gov The presence of hydroxyl groups on the phenyl ring of 2,4-Dihydroxyphenylboronic acid may influence its susceptibility to oxidative attack, potentially by modulating the electron density of the aromatic ring or by participating in redox processes. The interaction with ROS is a critical consideration in biological applications where such species are prevalent. mdpi.comnih.govfrontiersin.org

Interactive Data Table: Common Reactive Oxygen Species and their Interaction with Boronic Acids

| Reactive Oxygen Species (ROS) | Description |

| **Hydrogen Peroxide (H₂O₂) ** | A common ROS that can lead to the oxidative deboronation of phenylboronic acids. nih.gov |

| Superoxide Ion (O₂⁻) | Another ROS that can participate in the degradation of organic molecules. nih.gov |

| Hydroxyl Radical (•OH) | A highly reactive species that can readily attack aromatic rings and lead to degradation. nih.gov |

To overcome the issue of oxidative instability, several strategies have been developed. One effective approach is to decrease the electron density at the boron center, which in turn can enhance oxidative stability. nih.gov This can be achieved through the introduction of electron-withdrawing groups on the phenyl ring.

A particularly successful strategy involves the use of intramolecular ligands to protect the boronic acid moiety. For instance, the formation of a boralactone, where a carboxyl group acts as an intramolecular ligand for the boron, has been shown to dramatically increase oxidative stability by several orders of magnitude. digitellinc.comnih.gov This intramolecular coordination stabilizes the boron center and reduces its susceptibility to oxidative attack. While not directly applicable to the structure of 2,4-Dihydroxyphenylboronic acid as is, this principle highlights the importance of the local chemical environment in modulating the stability of the boronic acid group. Similar strategies involving other intramolecular coordinating groups could potentially be applied to enhance the resilience of dihydroxyphenylboronic acid derivatives.

Mechanistic Insights into Reactive Oxygen Species Interaction

Role in Dynamic Covalent Chemistry (DCvC)

The structure of 2,4-dihydroxyphenylboronic acid, which contains both a boronic acid and a diol functionality (specifically, a resorcinol-type arrangement), makes it a component for Dynamic Covalent Chemistry (DCvC). This field of chemistry utilizes reversible covalent bond formation to create complex, self-correcting molecular systems. The primary reaction involving 2,4-dihydroxyphenylboronic acid in DCvC is the reversible formation of boronate esters. nih.gov This can occur in two ways: the boronic acid group of the molecule can react with an external polyol, or the diol group on the phenyl ring can react with an external boronic acid.

Principles of Reversible Assembly and Disassembly

The foundation of 2,4-dihydroxyphenylboronic acid's role in DCvC lies in the reversible nature of the boronate ester bond. The formation (assembly) and cleavage (disassembly) of these bonds can be controlled by external stimuli, allowing for the dynamic construction and deconstruction of larger molecular architectures. nih.gov

The key reaction is the condensation of a boronic acid and a diol to form a cyclic boronate ester, with the release of water. For a system involving 2,4-dihydroxyphenylboronic acid, this process is in a constant state of flux, allowing for error correction and the formation of the most stable structures. st-andrews.ac.ukresearchgate.net The assembly and disassembly are primarily governed by the reaction conditions.

pH-Dependence: The equilibrium between the boronic acid/diol and the boronate ester is highly sensitive to pH. nih.govgoogle.com

Assembly (Ester Formation): In neutral to alkaline conditions (typically pH > 7), the boronic acid group exists in equilibrium with its anionic, sp³-hybridized tetrahedral hydroxyboronate form. mdpi.comaablocks.com This tetrahedral intermediate is more reactive towards diols, shifting the equilibrium towards the formation of the stable cyclic boronate ester. aablocks.com This facilitates the assembly of supramolecular structures. mpg.de

Disassembly (Ester Hydrolysis): In acidic conditions (e.g., pH < 5), the equilibrium shifts back towards the starting materials. The boronic acid is predominantly in its neutral, sp²-hybridized trigonal planar form, and the boronate ester bond is readily hydrolyzed. mpg.denih.gov This leads to the disassembly of the constructed architectures.

This pH-responsive behavior allows for the controlled assembly and disassembly of systems built with 2,4-dihydroxyphenylboronic acid or similar components. For instance, hydrogels constructed using boronate-catechol complexation exhibit covalent gel behavior at alkaline pH and dissociate into a viscous liquid at acidic pH. google.comgoogle.com

Table 1: pH Influence on Boronate Ester Equilibrium and Boron Hybridization

| pH Condition | Dominant Boron Species | Boron Hybridization | Equilibrium State | System Behavior |

|---|---|---|---|---|

| Acidic (e.g., pH < 5) | Trigonal Boronic Acid | sp² | Favors Hydrolysis | Disassembly |

| Neutral to Alkaline (e.g., pH > pKa) | Tetrahedral Hydroxyboronate | sp³ | Favors Esterification | Assembly |

This table illustrates the general principles of how pH variation controls the reversible reaction, based on findings from studies on various boronic acid-diol systems. mdpi.commpg.denih.gov

Thermodynamic Control in Boronic Acid Equilibria

In a dynamic covalent system, the components continuously react, breaking and forming bonds until the most thermodynamically stable product distribution is reached. researchgate.net This process of reaching a low-energy state is known as thermodynamic control. wikipedia.org When using building blocks like 2,4-dihydroxyphenylboronic acid, the final assembled architecture is not the one that forms fastest (kinetic product), but the one that is the most stable under the given set of conditions (thermodynamic product). wikipedia.org

The position of the equilibrium is dictated by the thermodynamic stability of the boronate esters formed. This stability is influenced by several factors:

Component Structure: The electronic properties and steric fit between the specific boronic acid and the diol determine the stability of the resulting ester. Catechols (1,2-diols) are known to form particularly stable boronate esters compared to other diols. st-andrews.ac.uk

Concentration: The concentrations of the reactants influence the position of the equilibrium, in accordance with Le Châtelier's principle.

Solvent and Temperature: The choice of solvent and the reaction temperature can also shift the equilibrium, favoring either the assembled or disassembled state. rsc.org

Lewis Bases: In nonaqueous solvents, the presence and concentration of Lewis bases can tune the equilibrium constants over several orders of magnitude. st-andrews.ac.uk

The thermodynamic properties of the binding process have been extensively studied, with binding constants (or association constants, Ka) being a key measure of the stability of the boronate ester complex. nih.gov A higher binding constant indicates a more stable complex and a shift in the equilibrium towards the assembled state. The rate at which this equilibrium is reached can also be measured, with studies showing that many boronic acid-diol binding reactions are complete within seconds. nih.gov

Table 2: Representative Equilibrium/Binding Constants for Boronic Acid-Diol Interactions

| Boronic Acid | Diol Partner | Solvent/Conditions | Binding Constant (K) / Dissociation Constant (Kd) |

|---|---|---|---|

| 3-Nitrophenylboronic acid | Alizarin Red S | pH 7.4 buffer | K = 2.5 x 10⁵ M⁻¹ |

| Phenylboronic acid | Catechol | DMSO | K = 2.1 M⁻¹ |

| Phenylboronic acid | D-Fructose | Aqueous, pH 7.5 | K = 6.3 x 10² M⁻¹ |

| 2-Formylphenylboronic acid | Pinacol | CDCl₃ | K not specified, but formation observed |

This table presents a selection of reported binding and equilibrium constants from various studies to illustrate the range of thermodynamic stabilities observed in boronic ester systems. The specific values for 2,4-Dihydroxyphenylboronic acid would depend on the reaction partner and conditions, but these examples demonstrate the principles of thermodynamic control.

Computational and Theoretical Investigations of Dihydroxyphenylboronic Acid Systems

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are instrumental in predicting molecular geometries, reaction pathways, and electronic properties before undertaking extensive experimental work. rsc.org

Density Functional Theory (DFT) is a primary computational method for investigating the molecular and electronic structure of boronic acid derivatives. researchgate.netdergipark.org.trresearchgate.net Theoretical studies on the analog AHPEBA have utilized DFT to explore the relationship between its molecular structure, chemical reactivity, and stability. researchgate.netresearchgate.net These calculations help in optimizing the molecular geometry to find the most stable conformation. researchgate.net The stability of the molecule, as suggested by DFT calculations, is linked to its chemical reactivity, with high stability correlating to low reactivity. researchgate.net For the AHPEBA compound, DFT calculations indicated a high degree of chemical stability. researchgate.netdergipark.org.tr

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. dntb.gov.ua In the theoretical investigations of the related AHPEBA compound, various levels of theory have been employed. One study utilized the STO-3G basis set for its investigation. researchgate.netdergipark.org.trdntb.gov.ua Other research on similar molecules has employed hybrid functionals such as B3LYP and B3PW91 in conjunction with larger basis sets like 6-311G(d,p) to perform quantum chemical computations. dntb.gov.ua The selection of these parameters is a critical step to ensure the calculated properties, such as molecular structure and energies, are reliable and comparable to experimental data where available.

Density Functional Theory (DFT) Studies on Molecular Structure and Stability

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and interactions. researchgate.net Analyses such as Frontier Molecular Orbital (FMO) theory, Natural Bond Orbital (NBO) analysis, and Reduced Density Gradient (RDG) provide a detailed picture of the electronic landscape of dihydroxyphenylboronic acid systems.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. rsc.org The energy difference between the HOMO and LUMO is known as the band gap (BG), which is a crucial indicator of molecular stability and reactivity. researchgate.netdntb.gov.ua

For the model compound AHPEBA, FMO analysis was conducted using DFT. researchgate.netdntb.gov.ua The calculated band gap was found to be -5.85043 eV, a value that suggests the molecule has significant chemical stability and a low level of chemical reactivity. researchgate.netdntb.gov.ua A large energy gap generally implies that more energy is required to excite an electron, contributing to higher stability. dntb.gov.ua

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.1415 |

| ELUMO | -0.2911 |

| Band Gap (ΔE) | -5.8504 |

The Reduced Density Gradient (RDG) is a function of the electron density and its gradient, used to identify and visualize non-covalent interactions (NCIs) within a molecule. researchgate.netrsc.org This method is particularly useful for exploring weak interactions such as hydrogen bonds and van der Waals forces, which play a significant role in molecular conformation and stability. chemrxiv.org The RDG method was applied to the AHPEBA compound to explore these non-covalent interactions. researchgate.netdergipark.org.trresearchgate.net By plotting the RDG against the electron density signed by the second eigenvalue of the Hessian matrix, it is possible to distinguish between stabilizing attractive interactions and destabilizing repulsive ones. chemrxiv.org

Natural Bond Orbital (NBO) Analysis

Reactivity Descriptors and Chemical Potential

Global reactivity descriptors derived from the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental in computational chemistry for predicting how a molecule will interact with other chemical species. These descriptors offer a quantitative measure of the molecule's electronic properties and reaction tendencies.

Electronegativity (χ), a measure of an atom's or molecule's ability to attract electrons, can be quantified using the energies of the HOMO and LUMO. It is conceptually related to the chemical potential (μ), which describes the tendency of electrons to escape from a system. The chemical potential is defined as the negative of electronegativity (μ = -χ).

These parameters are calculated using the following equations:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2 = -(EHOMO + ELUMO) / 2

Chemical Potential (μ): μ = -(I + A) / 2 = (EHOMO + ELUMO) / 2

Chemical hardness (η) and its inverse, softness (σ), are measures of a molecule's resistance to change in its electron distribution. bohrium.com A "hard" molecule has a large HOMO-LUMO energy gap, indicating high stability and low reactivity. A "soft" molecule has a small HOMO-LUMO gap, suggesting it is more polarizable and reactive. bohrium.com

The calculations for these parameters are as follows:

Chemical Hardness (η): η = (I - A) / 2 = (ELUMO - EHOMO) / 2

Chemical Softness (σ): σ = 1 / η

Computational studies on various substituted phenylboronic acids confirm that the nature and position of substituents directly modulate the HOMO-LUMO gap and, consequently, the hardness and softness. researchgate.netepstem.net The electron-donating hydroxyl groups on 2,4-Dihydroxyphenylboronic acid would likely lead to a smaller energy gap compared to unsubstituted phenylboronic acid, rendering it a "softer" and more reactive molecule.

| Descriptor | Formula (in terms of I and A) | Formula (in terms of HOMO/LUMO) |

|---|---|---|

| Chemical Potential (μ) | -(I + A) / 2 | (EHOMO + ELUMO) / 2 |

| Electronegativity (χ) | (I + A) / 2 | -(EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | (I - A) / 2 | (ELUMO - EHOMO) / 2 |

| Chemical Softness (σ) | 1 / η | 2 / (ELUMO - EHOMO) |

The global electrophilicity index (ω) quantifies the ability of a species to accept electrons, acting as an electrophile. It is a function of both chemical potential and hardness. A higher electrophilicity index indicates a greater capacity to act as an electron acceptor. sciforum.net Conversely, a nucleophilicity index (N) can be defined to describe electron-donating capability.

Electrophilicity Index (ω): ω = μ² / (2η) = (EHOMO + ELUMO)² / (4 * (ELUMO - EHOMO))

The presence of electron-donating hydroxyl groups in 2,4-Dihydroxyphenylboronic acid would increase its electron density, suggesting it would likely exhibit significant nucleophilic character, particularly at the aromatic ring, while the boron atom retains its Lewis acidic (electrophilic) nature.

Molecular Hardness and Softness Parameters

Spectroscopic Property Predictions and Correlations (e.g., UV-Vis, FTIR)

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are highly effective for predicting and interpreting spectroscopic data.

FTIR (Fourier-Transform Infrared) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule in the gas phase. epstem.net For 2,4-Dihydroxyphenylboronic acid, key predicted vibrational modes would include O-H stretching from the boronic acid and phenolic hydroxyl groups, B-O stretching, C-B stretching, and various aromatic C-C and C-H stretching and bending modes. Comparing calculated spectra with experimental data allows for precise assignment of vibrational bands. epstem.net The calculations would also reveal how intramolecular hydrogen bonding between the ortho-hydroxyl group and the boronic acid moiety influences the vibrational frequencies, typically causing a broadening and red-shifting of the involved O-H stretch.

UV-Vis (Ultraviolet-Visible) Spectroscopy: TD-DFT calculations are used to predict the electronic transitions that give rise to UV-Vis absorption spectra. The calculations provide the wavelength of maximum absorption (λmax) and the oscillator strength, which relates to the intensity of the absorption. For 2,4-Dihydroxyphenylboronic acid, the spectrum is expected to be dominated by π → π* transitions within the substituted benzene (B151609) ring. The hydroxyl groups act as auxochromes, typically causing a bathochromic (red) shift to longer wavelengths compared to unsubstituted phenylboronic acid.

| Spectroscopy Type | Functional Group | Expected Vibrational/Electronic Feature |

|---|---|---|

| FTIR | Phenolic & Boronic -OH | Broad O-H stretching bands |

| Aromatic Ring | C-H and C=C stretching bands | |

| Boronic Acid | B-O stretching | |

| Aromatic C-B Bond | C-B stretching | |

| UV-Vis | Substituted Phenyl Ring | π → π* transitions |

Thermochemical Properties from Computational Methods

High-level computational methods, such as the G3 or G4 theories, can be used to accurately calculate thermochemical properties like the heat of formation (ΔHf°). nih.gov These calculations typically involve optimizing the molecular geometry and performing frequency calculations to obtain zero-point vibrational energies and thermal corrections to enthalpy and entropy. nih.gov

Advanced Applications of Dihydroxyphenylboronic Acid in Chemical Science

Catalysis and Organocatalysis

2,4-Dihydroxyphenylboronic acid and its derivatives are emerging as versatile catalysts in various organic transformations. Their unique electronic and structural properties enable them to facilitate reactions with high efficiency and selectivity.

Asymmetric Catalysis

The field of asymmetric catalysis has significantly benefited from the application of boronic acid derivatives. These compounds play a crucial role in the stereoselective synthesis of chiral molecules, which are of immense importance in pharmaceuticals and materials science.

Aldol (B89426) Reactions

The asymmetric aldol reaction is a powerful tool for forming carbon-carbon bonds and creating new stereocenters. nih.gov Chiral organocatalysts, including those derived from or used in conjunction with boronic acids, have been developed to control the enantioselectivity of these reactions. nih.govscirp.orgnih.govrsc.org For instance, linear amino acids supported on graphene sheets have been shown to be effective heterogeneous organocatalysts for the direct asymmetric aldol reaction between cyclohexanone (B45756) and various aldehydes, yielding products with high enantiomeric excess (ee). scirp.org The efficiency of these catalysts can be influenced by the electronic nature of the substrates, with electron-withdrawing groups on the aldehyde generally leading to higher yields and ee values. scirp.org

The development of direct catalytic asymmetric aldol reactions is a significant advancement, offering a more atom-economical approach compared to stoichiometric methods. nih.gov These reactions can be catalyzed by small organic molecules, including chiral amines and their derivatives, often in environmentally benign solvents like water. scirp.orgnih.gov

Ketone/Ketimine Reduction

The enantioselective reduction of ketones and ketimines is a fundamental transformation for the synthesis of chiral alcohols and amines, respectively. wikipedia.orgbeilstein-journals.orgresearchgate.netsigmaaldrich.com While traditional methods often rely on stoichiometric chiral reducing agents, catalytic approaches offer a more sustainable alternative. wikipedia.org

Chiral oxazaborolidines, often used in catalytic amounts with a stoichiometric reducing agent like borane (B79455), are effective for the asymmetric reduction of simple ketones. wikipedia.orgru.nl For more complex substrates, transition metal catalysts with chiral ligands are frequently employed, using hydrogen gas, formic acid, or isopropanol (B130326) as the reductant. wikipedia.org

The asymmetric reduction of ketimines can be achieved through various catalytic systems, including those based on nickel, ruthenium, and iridium, often in combination with chiral ligands. organic-chemistry.org These methods provide access to a wide range of chiral amines with high enantioselectivity. beilstein-journals.orgorganic-chemistry.orgysu.am The choice of catalyst, solvent, and reaction conditions can significantly influence the diastereoselectivity and enantioselectivity of the reduction. beilstein-journals.org For instance, the reduction of N-tert-butanesulfinyl ketimines with NaBH4 can be enhanced by the addition of Ti(OEt)4, which acts as a Lewis acid to improve both the rate and diastereoselectivity of the reaction. ysu.am

Hydroxyketone Resolution

Kinetic resolution is a powerful strategy for separating enantiomers of a racemic mixture. nih.gov In the context of hydroxyketones, a recently developed designer enzyme containing a genetically encoded boronic acid has demonstrated remarkable catalytic activity in their kinetic resolution via oxime formation. chemrxiv.orgnih.gov This "boron enzyme" exhibits organocatalytic reactivity not found in natural biocatalysts. chemrxiv.orgnih.gov Through directed evolution, a variant of this enzyme was developed that displays enantioselectivities comparable to natural enzymes for a variety of substrates. chemrxiv.orgnih.gov The unique activation mode of the boron within the enzyme's chiral scaffold was elucidated using X-ray crystallography, high-resolution mass spectrometry, and 11B NMR spectroscopy. chemrxiv.orgnih.gov

| Transformation | Catalyst Type | Substrate Class | Key Features |

| Aldol Reaction | Supported Amino Acids | Aldehydes, Ketones | High yield and enantioselectivity, heterogeneous catalysis. scirp.org |

| Ketone Reduction | Chiral Oxazaborolidines | Prochiral Ketones | Catalytic, high enantioselectivity for simple ketones. wikipedia.orgru.nl |

| Ketimine Reduction | Transition Metal Complexes | N-Sulfonyl Imines | Excellent α-selectivity, use of inexpensive reductants. organic-chemistry.org |

| Hydroxyketone Resolution | Designer Boron Enzyme | Hydroxyketones | New-to-nature reactivity, high enantioselectivity. chemrxiv.orgnih.gov |

Activation of Hydroxy Functional Groups

The direct functionalization of hydroxyl groups is a significant challenge in organic synthesis due to the poor leaving group ability of the hydroxide (B78521) ion. libretexts.org Arylboronic acids have emerged as effective catalysts for the activation of hydroxyl groups in alcohols, carboxylic acids, and oximes. ualberta.ca This activation occurs through the reversible formation of a covalent bond between the boronic acid and the hydroxyl group, which polarizes the C-O bond and facilitates subsequent transformations. ualberta.ca This strategy avoids the need for stoichiometric activating reagents that are often wasteful and toxic. ualberta.ca

Electron-deficient arylboronic acids, due to their higher Lewis acidity, are particularly effective in activating alcohols for reactions such as Friedel-Crafts alkylations. ualberta.ca The catalytic activity can be further tuned by the substituents on the arylboronic acid. ualberta.ca Sulfonyl groups are also utilized to activate hydroxy functionalities.

Boron-Based Biocatalysis and Enzyme Mimicry

The integration of boron-based catalysts into biological systems and the development of enzyme mimics represent a burgeoning area of research. nih.govrsc.orgrsc.org The creation of a genetically encoded enzyme containing boronic acid demonstrates the potential for creating novel biocatalysts with reactivities beyond those found in nature. chemrxiv.orgnih.govrug.nl This "boron enzyme" catalyzes the kinetic resolution of hydroxyketones with high enantioselectivity, a reaction not achievable with natural enzymes. nih.gov

Furthermore, supramolecular chemistry principles have been employed to construct enzyme mimics. nih.govmdpi.com For example, self-assembling peptides can create hydrophobic pockets that mimic the active sites of hydrolases, facilitating catalysis. mdpi.com The catalytic activity of nanozymes, such as Fe3O4 nanoparticles, can be enhanced by modifying their surface with single amino acids, mimicking the active sites of natural enzymes. rsc.org

Supramolecular Chemistry and Molecular Recognition Devices

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces. bhu.ac.in 2,4-Dihydroxyphenylboronic acid is a valuable building block in this field due to its ability to form reversible covalent bonds with diols.

Design of Synthetic Receptors for Cis-Diol Recognition

The reversible interaction between boronic acids and cis-1,2- or 1,3-diols to form cyclic boronic esters is a cornerstone of molecular recognition. rsc.orgmanchester.ac.uk This specific binding has been widely exploited in the design of synthetic receptors for the selective recognition of diol-containing molecules, such as carbohydrates and glycoproteins. rsc.orgnih.gov

The design of these receptors often involves incorporating the boronic acid moiety into a larger molecular framework that can provide additional binding interactions and report the binding event. bhu.ac.innih.gov For instance, polytopic receptors with multiple binding sites can be designed to recognize specific arrangements of functional groups on a target molecule. bhu.ac.in The affinity and selectivity of the receptor can be tuned by modifying the structure and electronic properties of the boronic acid and the surrounding scaffold. manchester.ac.uk For example, catechols generally exhibit binding constants with boronic acids that are three orders of magnitude higher than those of aliphatic diols. manchester.ac.uk

Fluorescent Sensing Platforms and Mechanisms

The binding of a diol to a boronic acid can be coupled to a change in a measurable signal, most commonly fluorescence, to create a sensor. rsc.orgsioc-journal.cn These fluorescent sensors are powerful tools for the detection and quantification of biologically important diols like glucose. sioc-journal.cn

The general mechanism involves a fluorophore appended to the boronic acid. Upon binding of a diol, the electronic properties of the boron center change, which in turn modulates the fluorescence of the attached fluorophore. rsc.org This can result in either an increase ("turn-on") or decrease ("turn-off") of the fluorescence intensity. nih.gov

To enhance the selectivity for specific diols, such as glucose over fructose (B13574), researchers have developed sensors with multiple boronic acid groups or have incorporated them into more complex structures like polymers and nanoparticles. nih.gov For example, a carbazole-based fluorescent sensor with a pyridinium (B92312) boronic acid receptor has shown a highly selective ratiometric response to glucose through an aggregation-induced emission (AIE) mechanism. nih.gov The binding of glucose induces the aggregation of the sensor molecules, leading to a significant change in the fluorescence emission. nih.gov

| Sensor Type | Target Analyte | Sensing Mechanism | Key Features |

| Carbazole Pyridinium Boronic Acid | Glucose | Aggregation-Induced Emission (AIE) | High selectivity and binding constant for glucose. nih.gov |

| Phenylboronic Acid-Functionalized Fluorophores | Various cis-diols | Fluorescence Quenching/Enhancement | Can be combined with principal component analysis to differentiate diol types. rsc.org |

| Boronic Acid-Containing Polymers | Saccharides | Dye Displacement Assay | Allows for the determination of relative saccharide amounts. researchgate.net |

Electrochemical Sensor Development

The unique ability of boronic acids to form reversible covalent bonds with compounds containing cis-diol functionalities has positioned them as a critical component in the development of sophisticated electrochemical sensors. This interaction, which results in the formation of stable five- or six-membered cyclic boronate esters, provides a highly selective recognition mechanism for a wide range of biologically and environmentally significant molecules. 2,4-Dihydroxyphenylboronic acid, with its boronic acid group, is particularly well-suited for this application, enabling the detection of analytes such as catechols (like dopamine) and saccharides (like glucose). globalchemmall.com

The fundamental principle behind these sensors involves immobilizing a boronic acid derivative onto an electrode surface. When the target diol-containing analyte is present, it binds to the boronic acid, causing a measurable change in the electrochemical properties of the electrode. This change can manifest as a shift in peak potential, an increase or decrease in peak current, or an alteration in electrochemical impedance.

A notable application is in the enzyme-free detection of glucose. Researchers have synthesized diboronic acid derivatives and immobilized them on electrodes to create sensors that exhibit a proportional increase in electrochemical signal with rising glucose concentrations. wikipedia.org For instance, a sensor fabricated using a novel diboronic acid derivative demonstrated a linear detection range for glucose from 40 to 500 mg/dL. wikipedia.org The performance of such sensors can be quantified by cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS), which measure changes in electron-transfer kinetics upon glucose binding. wikipedia.org The sensor's selectivity for glucose over other sugars like galactose and fructose further underscores the precision of boronic acid-based recognition. wikipedia.org

Table 1: Performance of a Diboronic Acid-Based Electrochemical Glucose Sensor

| Analytical Method | Linear Range (mg/dL) | Limit of Detection (LOD) (mg/dL) |

|---|---|---|

| Cyclic Voltammetry (CV) | 40 - 500 | 31.2 |

| Electrochemical Impedance Spectroscopy (EIS) | 40 - 500 | 21.5 |

Data sourced from a study on a novel diboronic acid derivative for enzyme-free glucose detection. wikipedia.org

The development of these sensors is not limited to biological molecules. Modified carbon electrodes are also being explored for the detection of environmental pollutants like the herbicide 2,4-dichlorophenoxyacetic acid (2,4-DPAA), highlighting the versatility of electrochemical detection platforms. rsc.orgorganic-chemistry.org

Integration into Hydrogel and Polymer Systems

The integration of 2,4-dihydroxyphenylboronic acid into hydrogel and polymer networks has led to the creation of "smart" materials that can respond to specific chemical stimuli, most notably glucose. This functionality stems from the dynamic covalent crosslinking that occurs between the boronic acid groups on the polymer backbone and diol-containing molecules.

Injectable, glucose-responsive hydrogels have been developed by forming complexes between polymers functionalized with phenylboronic acid and glucose itself. rsc.org These hydrogels can exhibit shear-thinning and self-healing properties, meaning they can be easily injected through a syringe and then rapidly reform into a stable gel. rsc.org This characteristic is highly desirable for biomedical applications, such as creating reservoirs for the controlled release of therapeutics. The crosslinking density of the hydrogel, and thus its mechanical properties and release profile, can be modulated by the concentration of glucose in the surrounding environment. In a high-glucose environment, the increased competition for binding sites can lead to a less crosslinked network, facilitating the release of an encapsulated payload. rsc.org

Mechanistic studies have delved into the specifics of boronate ester crosslinking to rationally design hydrogels with tailored properties. By carefully selecting the arylboronic acid and the polyol (like different saccharide units on a hyaluronic acid backbone), it is possible to control the thermodynamics and exchange kinetics of the boronate ester bond. oaepublish.com This, in turn, dictates the macroscopic rheological properties of the gel, allowing for the creation of materials ranging from soft and fast-relaxing to strong and slow-relaxing. oaepublish.com The formation of complex structures, such as tridentate or bidentate complexes between the boronic acid and the diol, contributes to the creation of stronger, more stable gel networks. oaepublish.com

Table 2: Properties of Boronic Acid-Based Responsive Hydrogels

| Property | Description | Significance in Applications |

|---|---|---|

| Glucose-Responsive | Gel structure and properties change in response to glucose concentration. | Enables "smart" drug delivery systems that release therapeutics in response to high glucose levels. |

| Injectability | Material can be passed through a syringe without permanent degradation. | Allows for minimally invasive administration in biomedical settings. |

| Shear-Thinning | Viscosity decreases under shear stress. | Facilitates ease of injection and application. rsc.org |

| Self-Healing | Ability to reform its structure and mechanical properties after shear-induced flow. | Ensures the material recovers its function after administration. rsc.org |

| Tunable Mechanics | Mechanical properties (e.g., stiffness) can be controlled by selecting specific boronic acid-diol pairs. | Allows for the design of materials that match the mechanical environment of specific tissues. oaepublish.com |

Supramolecular Assembly and Framework Materials

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π–π stacking, and electrostatic forces. beilstein-journals.orgnih.gov 2,4-Dihydroxyphenylboronic acid is an excellent building block for designing such assemblies due to its multiple interaction sites. The boronic acid group can form reversible covalent boronate ester bonds with diols, while the two phenolic hydroxyl groups can act as hydrogen bond donors and acceptors.

This multifunctionality allows it to be incorporated into complex, ordered structures like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). rsc.orgnih.govenpress-publisher.com These materials are crystalline and porous, making them suitable for applications in gas storage, separation, and catalysis. frontiersin.orgnih.gov

In the context of framework materials, boronic acid-functionalized linkers are used to construct the porous network. For example, boronic acid-grafted Zr-MOFs have been synthesized using a mixed-ligand strategy, where a boronic acid-containing molecule is incorporated alongside the primary structural linker. nih.govnih.gov The resulting framework possesses accessible boronic acid sites within its pores, which can be used for the selective capture and enrichment of cis-diol-containing biomolecules like nucleosides. nih.govnih.gov Similarly, boric-acid-functionalized COFs have been designed for the selective adsorption of cis-diols, demonstrating the utility of this interaction for creating materials with highly specific binding properties. nih.gov The synthesis of these frameworks often relies on the principles of dynamic covalent chemistry, where the reversible nature of the bonds (e.g., boroxine (B1236090) or boronate ester formation) allows for "error correction" during assembly, leading to highly crystalline materials. rsc.orgenpress-publisher.com

The self-assembly is not limited to rigid frameworks. In solution, phenylboronic acids can interact with various N-donor ligands to form molecular complexes with diverse architectures, including stacked layers and helical chains, driven by O–H···N hydrogen bonds. borates.today The specific conformation and resulting supramolecular structure are dictated by the geometry of the interacting molecules. borates.today

Applications in Organic Synthesis Methodology Development

2,4-Dihydroxyphenylboronic acid is a versatile reagent in the development of new synthetic methods, primarily serving as a building block in various cross-coupling reactions. researchgate.net

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Chan-Lam)

Cross-coupling reactions are fundamental tools for carbon-carbon and carbon-heteroatom bond formation. Boronic acids are key players in several of the most important of these transformations.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound (like 2,4-dihydroxyphenylboronic acid) with an organohalide or triflate. acs.org It is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds, essential for synthesizing biaryl compounds found in many pharmaceuticals and advanced materials. acs.orgwikipedia.org The catalytic cycle involves three key steps: oxidative addition of the palladium catalyst to the organohalide, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the final product and regenerate the catalyst. acs.org

The Sonogashira coupling provides a route to couple terminal alkynes with aryl or vinyl halides, typically using a dual catalyst system of palladium and copper. beilstein-journals.orgwikipedia.org This reaction is crucial for the synthesis of conjugated enynes and arylalkynes. uni-saarland.de While the classic reaction uses an aryl halide, variations have been developed that utilize arylboronic acids, for instance, in tandem reactions that combine a Sonogashira coupling with a subsequent cyclization to build complex heterocyclic structures like benzofurans.

The Chan-Lam coupling (also known as the Chan-Evans-Lam coupling) is a copper-catalyzed or -mediated reaction for forming aryl-heteroatom bonds (C-N, C-O, C-S). researchgate.net It couples an arylboronic acid with an N-H or O-H containing compound, such as an amine, alcohol, or phenol (B47542). A significant advantage of the Chan-Lam reaction is that it can often be performed under mild conditions, at room temperature and open to the air, making it a more practical alternative to some palladium-catalyzed methods. researchgate.net

Table 3: Overview of Cross-Coupling Reactions Involving Boronic Acids

| Reaction Name | Catalyst System | Coupling Partners | Bond Formed | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium complex, Base | Aryl/Vinyl Boronic Acid + Aryl/Vinyl Halide or Triflate | C(sp²)–C(sp²) | Widely used for biaryl synthesis; high functional group tolerance. acs.org |

| Sonogashira | Palladium complex, Copper(I) co-catalyst, Base | Terminal Alkyne + Aryl/Vinyl Halide | C(sp²)–C(sp) | Key method for making arylalkynes and conjugated systems. wikipedia.org |

| Chan-Lam | Copper(II) salt, Base, Oxidant (often air) | Aryl Boronic Acid + Amine, Alcohol, Thiol, etc. | C–N, C–O, C–S | Mild, often aerobic conditions; excellent for C-heteroatom bonds. researchgate.net |

Conjugate Additions and Homologations

Beyond cross-coupling, 2,4-dihydroxyphenylboronic acid can participate in other important bond-forming reactions.

Conjugate addition (or Michael addition) involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. Arylboronic acids can serve as the source of the aryl nucleophile in rhodium- or palladium-catalyzed asymmetric conjugate additions. researchgate.net This methodology allows for the enantioselective formation of carbon-carbon bonds, providing access to chiral molecules. For example, the 2,4-dihydroxyphenyl group can be added to acceptors like cyclic enones or chromone (B188151) derivatives to produce pharmaceutically relevant flavanone (B1672756) structures.

Homologation refers to any reaction that extends a carbon chain by a specific repeating unit, typically a single methylene (B1212753) group (–CH₂–). The Matteson homologation is a classic example that uses boronic esters. In this sequence, reaction with dichloromethyllithium followed by a nucleophile-induced rearrangement effectively inserts a carbon atom between the boron and the original aryl group. This converts an arylboronic ester into an α-substituted benzylboronic ester, providing a one-carbon extension of the original structure. While less common than cross-coupling, this application highlights the versatility of boronic acid derivatives in chain-extension strategies. The Arndt-Eistert synthesis is another well-known homologation method for converting carboxylic acids into their one-carbon extended homologues. wikipedia.orgorganic-chemistry.org

Electrophilic Allyl Shifts

Boronic acids and their derivatives are also implicated in reactions involving allylic rearrangements , where a double bond shifts to an adjacent position. researchgate.net In an electrophilic allyl shift, an electrophile adds to the γ-position of an allylboron reagent, inducing a rearrangement of the double bond.

While simple allylboronic esters are often unreactive towards many electrophiles, their conversion into more nucleophilic allylboronate complexes (by adding an organolithium reagent, for example) "switches on" their reactivity. acs.orgwikipedia.org These activated boronate complexes can then react with a wide range of electrophiles in a highly regio- and stereoselective Sₑ2' reaction. acs.org This process allows for the stereospecific functionalization of the allylic system, enabling the introduction of various functionalities, including carbon, fluorine, and trifluoromethyl groups, at the allylic position. acs.orgwikipedia.org This transformation provides a powerful method for creating complex stereogenic centers.

Advanced Materials and Nanotechnology

2,4-Dihydroxyphenylboronic acid serves as a versatile building block in materials science, owing to its dual functionality: the boronic acid group's ability to form reversible covalent bonds with diols, and the reactive catechol (1,2-dihydroxybenzene) moiety. These features allow its integration into a variety of advanced materials and nanostructures.

Magnetic nanoparticles (MNPs), particularly those made of iron oxides like magnetite (Fe₃O₄), are widely used in biotechnology for separation and enrichment due to their superparamagnetic properties and high surface-area-to-volume ratio. nih.govchemistryviews.org Functionalizing the surface of these nanoparticles with specific recognition agents can impart selectivity for target biomolecules. Phenylboronic acids are excellent candidates for this purpose due to their unique ability to form reversible covalent ester bonds with cis-diol-containing molecules, such as saccharides, glycoproteins, and ribonucleosides. nih.govnih.govresearchgate.net

The process of functionalization typically involves first preparing the core MNPs, often by a co-precipitation method, followed by coating with a protective layer like silica (B1680970) (SiO₂) to improve stability and provide a surface for further modification. nih.gov This surface is then grafted with molecules that introduce the phenylboronic acid group. 2,4-Dihydroxyphenylboronic acid can be attached through its phenyl ring or hydroxyl groups, leaving the boronic acid moiety available for interaction. The resulting phenylboronic acid-functionalized magnetic nanoparticles (PBA-MNPs) can selectively capture and enrich glycoproteins or other diol-containing compounds from complex biological samples, such as egg white or urine. nih.govresearchgate.net This magnetic solid-phase extraction (MSPE) is rapid and efficient; the nanoparticles with their bound targets can be easily separated from the sample matrix using an external magnet. nih.gov

Below is a table summarizing research findings on the functionalization of magnetic nanoparticles with boronic acids for selective enrichment.

| Nanoparticle Core | Functionalization Strategy | Target Analyte(s) | Key Findings |